Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate
Description
Chemical Structure: This compound features a pyrrolidine core substituted with a tert-butyl carboxylate group at position 1, a methylamino group at position 3, and a 4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl moiety. The trifluoromethylsulfonyloxy (triflate) group is a strong electron-withdrawing substituent, enhancing reactivity in nucleophilic substitution reactions. Its molecular formula is C₁₅H₂₁F₃N₄O₅S, with a molecular weight of 426.42 g/mol .
Key Applications:
Primarily used as a synthetic intermediate in medicinal chemistry, it serves as a precursor for kinase inhibitors or other bioactive molecules due to the pyrimidine scaffold’s prevalence in drug discovery. The triflate group facilitates further functionalization, such as cross-coupling reactions or displacement with nucleophiles .
Properties
IUPAC Name |
tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-6-10(9-22)21(4)12-19-7-5-11(20-12)27-28(24,25)15(16,17)18/h5,7,10H,6,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCIOAVMGPENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a trifluoromethanesulfonyloxy group and a pyrimidine ring, suggests various biological activities that merit detailed exploration. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 440.4 g/mol. The compound features several functional groups that influence its reactivity and biological interactions.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethanesulfonyloxy group enhances the compound's electrophilicity, enabling it to participate in nucleophilic substitution reactions. This property may facilitate the formation of biologically active derivatives.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Properties : In vitro tests have demonstrated efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytoprotective Effects : The compound has shown promise in protecting cells from oxidative stress, particularly in neuronal cell lines exposed to amyloid-beta peptides.
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined at 25 µM. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Properties
In a neuroprotection study using a rat model of Alzheimer’s disease, the compound was administered alongside amyloid-beta. Results showed a significant increase in neuronal survival rates compared to controls, suggesting its potential role in neuroprotection against amyloid-induced toxicity.
Data Tables
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits promising pharmacological activities, particularly as an inhibitor of calcium-dependent protein kinase 1 (CDPK1), which is implicated in various cellular processes including cell signaling and proliferation. Inhibitors targeting CDPK1 have potential applications in treating diseases such as cancer and parasitic infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their effects on biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and bioactivity |
| Pyrimidine ring | Contributes to receptor binding and specificity |
| Pyrrolidine moiety | Influences interaction with target proteins |
Case Studies and Research Findings
Several studies have explored the broader implications of similar compounds in therapeutic contexts:
- Inhibition of CDPK1 : A study published in a patent document highlights the role of similar compounds as effective inhibitors of CDPK1, suggesting their potential in therapeutic applications against diseases reliant on this kinase for survival .
- Antimicrobial Evaluation : Research has shown that derivatives with trifluoromethylsulfonyloxy groups exhibit significant antimicrobial activity, suggesting that modifications to this compound could lead to novel antimicrobial agents .
Synthesis and Characterization
The synthesis of tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions that incorporate key functional groups. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The OTf group serves as an excellent leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. For example:
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Reaction :
-
Key Features :
| Boronic Acid Partner | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitrophenylboronic acid | Pyrrolidine-aryl hybrid | 78 | |
| 5-Bromopyrimidin-2-ylboronic acid | Bis-pyrimidine derivative | 82 |
Sonogashira Coupling
The OTf group facilitates coupling with terminal alkynes under palladium/copper catalysis:
Hydrogenation and Reduction
The pyrrolidine ring and pyrimidine moiety undergo selective reductions:
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Catalytic Hydrogenation :
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Selective OTf Reduction :
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Converts OTf to NH under mild acidic conditions.
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Deprotection of tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:
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Reaction :
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Quantitative deprotection at 25°C within 2 hours.
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Nucleophilic Substitution
The OTf group undergoes nucleophilic displacement with amines or thiols:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
